molecular formula C₂₆H₃₂O₆ B1146620 2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol CAS No. 152697-26-2

2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol

Cat. No.: B1146620
CAS No.: 152697-26-2
M. Wt: 440.53
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Description

2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol is a derivative of D-myo-inositol, a compound that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol typically involves the protection of hydroxyl groups on the D-myo-inositol molecule. This can be achieved through the use of cyclohexylidene and phenylmethyl protecting groups. The reaction conditions often include the use of acid or base catalysts to facilitate the formation of these protective groups.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis techniques, including batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of the molecule.

    Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deprotected forms of the compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular signaling pathways.

    Medicine: Investigated for potential therapeutic uses, such as in drug delivery systems.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as signal transduction and metabolic regulation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5,6-Hexa-O-benzyl-D-myo-inositol: Another derivative of D-myo-inositol with benzyl protecting groups.

    2,3,4,5,6-Penta-O-benzyl-D-myo-inositol: A similar compound with five benzyl groups.

Properties

CAS No.

152697-26-2

Molecular Formula

C₂₆H₃₂O₆

Molecular Weight

440.53

Synonyms

Spiro[1,3-benzodioxole-2,1’-cyclohexane], D-myo-inositol deriv.

Origin of Product

United States

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